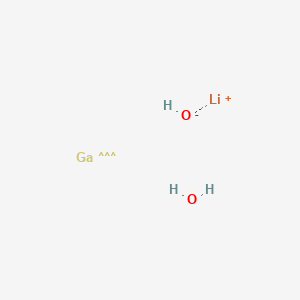
CID 131675736
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The preparation of lithium metagallate involves the reaction of lithium hydroxide with gallium oxide. The reaction is typically carried out in an aqueous solution, where lithium hydroxide and gallium oxide are mixed and heated to facilitate the formation of lithium metagallate. The resulting product is then filtered, washed, and dried to obtain the pure compound .
Chemical Reactions Analysis
Lithium metagallate undergoes various chemical reactions, including:
Oxidation: Lithium metagallate can be oxidized to form higher oxidation state compounds.
Reduction: It can be reduced to form lower oxidation state compounds.
Substitution: Lithium metagallate can participate in substitution reactions where one of its components is replaced by another element or group.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Lithium metagallate has several scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: Lithium metagallate is studied for its potential biological activities and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of certain diseases.
Industry: It is used in the production of advanced materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of lithium metagallate involves its interaction with specific molecular targets and pathways. It can bind to certain enzymes and proteins, altering their activity and leading to various biochemical effects. The exact molecular targets and pathways involved depend on the specific application and context in which lithium metagallate is used.
Comparison with Similar Compounds
Lithium metagallate can be compared with other similar compounds, such as:
Lithium aluminate (LiAlO2): Similar in structure but contains aluminum instead of gallium.
Lithium ferrate (LiFeO2): Contains iron instead of gallium and has different chemical properties.
Lithium titanate (Li2TiO3): Contains titanium and is used in different applications.
Lithium metagallate is unique due to the presence of gallium, which imparts specific chemical and physical properties that are not found in the other compounds mentioned.
Properties
Molecular Formula |
GaH3LiO2 |
|---|---|
Molecular Weight |
111.7 g/mol |
InChI |
InChI=1S/Ga.Li.2H2O/h;;2*1H2/q;+1;;/p-1 |
InChI Key |
UDTVNJWXCWSWEL-UHFFFAOYSA-M |
Canonical SMILES |
[Li+].O.[OH-].[Ga] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















